molecular formula C19H26O5 B037929 Diacetylfecapentaene-12 CAS No. 120789-74-4

Diacetylfecapentaene-12

Cat. No.: B037929
CAS No.: 120789-74-4
M. Wt: 334.4 g/mol
InChI Key: KTCJVVVGQCNQPV-RKPGXGCGSA-N
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Description

Diacetylfecapentaene-12 (CAS 120789-74-4, molecular formula C₁₉H₂₆O₅) is a structurally complex organic compound characterized by a conjugated pentaene backbone and two acetyl functional groups. The name suggests a derivative of fecapentaene—a class of mutagenic compounds produced by gut microbiota—modified with acetyl groups.

Properties

IUPAC Name

[(2S)-2-acetyloxy-3-[(1Z,3Z,5Z,7Z,9Z)-dodeca-1,3,5,7,9-pentaenoxy]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O5/c1-4-5-6-7-8-9-10-11-12-13-14-22-15-19(24-18(3)21)16-23-17(2)20/h5-14,19H,4,15-16H2,1-3H3/b6-5-,8-7-,10-9-,12-11-,14-13-/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCJVVVGQCNQPV-RKPGXGCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC=CC=CC=COCC(COC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C=C/C=C\C=C/C=C\OC[C@@H](COC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120789-74-4
Record name Diacetylfecapentaene-12
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120789744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Key Reaction Parameters:

  • Catalyst Selection : DMAP demonstrates superior catalytic activity compared to sodium acetate or sulfuric acid, achieving near-complete esterification of phenolic and aliphatic hydroxyl groups in lignin model compounds. Pyridine, while effective, requires stoichiometric amounts to absorb acidic byproducts.

  • Solvent Systems : Reactions are typically conducted in aprotic solvents (e.g., tetrahydrofuran or dichloromethane) to minimize hydrolysis of acetic anhydride.

  • Temperature and Time : Optimal conditions range from 25°C to 50°C, with reaction times of 4–12 hours depending on substrate concentration.

Table 1: Comparative Performance of Catalysts in Esterification

CatalystConversion EfficiencyByproduct FormationStability of Product
DMAP>95%MinimalHigh
Pyridine80–85%ModerateModerate
Sodium Acetate70–75%SignificantLow

Stabilization Strategies for FP-12

FP-12’s susceptibility to radical-mediated decomposition in the presence of oxygen or light necessitates stringent stabilization measures during synthesis. Studies indicate that incorporating vitamin E (α-tocopherol) at 0.1–0.5% (w/v) reduces decomposition rates by 50–70%, extending the half-life of FP-12 solutions from 15 minutes to over 2 hours. Additionally, conducting reactions under inert atmospheres (argon or nitrogen) and avoiding nucleophilic contaminants (e.g., dithiothreitol) are critical to preserving substrate integrity.

Industrial-Scale Production Considerations

Industrial synthesis of this compound employs continuous-flow reactors to enhance mixing and heat transfer, addressing the exothermic nature of esterification. Key adaptations include:

  • Mechanical Activation : High-shear mixing or ball milling accelerates reaction kinetics, reducing processing time by 30–40% compared to batch methods.

  • In-line Quality Control : Real-time UV/Vis spectroscopy monitors acetyl group incorporation, ensuring consistent product quality.

Purification and Characterization

Post-synthesis, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted FP-12 and acetic acid derivatives. Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy confirm successful acetylation:

  • ¹H NMR : Acetyl protons appear as singlets at δ 2.10–2.30 ppm, while hydroxyl proton signals (δ 3.50 ppm) diminish.

  • FTIR : Ester carbonyl stretches emerge at 1740–1760 cm⁻¹, replacing the broad hydroxyl band at 3400 cm⁻¹.

Challenges and Mitigation Strategies

Oxidative Degradation

Ultraviolet irradiation or prolonged air exposure induces isomerization and cleavage of the fecapentaene backbone. Mitigation involves:

  • Light-Exclusion Protocols : Amber glassware or UV-filtered lighting in production areas.

  • Antioxidant Additives : Vitamin E (0.2% w/v) suppresses radical chain reactions without interfering with esterification.

Solubility Limitations

While this compound exhibits improved solubility in organic solvents compared to FP-12, aqueous applications require further derivatization (e.g., PEGylation).

Chemical Reactions Analysis

Types of Reactions: Diacetylfecapentaene-12 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diacetylfecapentaene-12 has several scientific research applications:

    Chemistry: It is used as a model compound to study esterification and other organic reactions.

    Biology: Its cytotoxic and genotoxic properties make it a valuable tool for studying cellular responses to DNA damage.

    Medicine: Research on this compound contributes to understanding the mechanisms of mutagenesis and carcinogenesis.

    Industry: It is used in the development of new chemical processes and products

Mechanism of Action

Diacetylfecapentaene-12 exerts its effects through several mechanisms:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Group Analysis

The table below compares Diacetylfecapentaene-12 with three chemically related compounds:

Compound Name CAS Number Molecular Formula Key Functional Groups Primary Applications/Categories
This compound 120789-74-4 C₁₉H₂₆O₅ Acetyl, conjugated pentaene Research compound (applications underexplored)
2,3-Butanedione (Diacetyl) 431-03-8 C₄H₆O₂ Diketone Flavoring agent (buttery aroma), pharmaceuticals, synthetic香料
N-Ethylacetoacetamide 10138-46-2 C₆H₁₁NO₂ Amide, ketone Intermediate in organic synthesis
Acedapsone 77-46-3 C₁₆H₁₆N₂O₄S Sulfone, amine Antibacterial agent (leprosy treatment)
Key Observations:

Structural Complexity :

  • This compound is the largest molecule in this group, with a conjugated pentaene chain that may confer UV-Vis absorption properties or redox activity. In contrast, Diacetyl (C₄H₆O₂) is a small diketone with high volatility, explaining its use in flavoring .
  • Acedapsone (C₁₆H₁₆N₂O₄S) contains a sulfone group, enhancing its stability and bioavailability for pharmaceutical use .

Functional Group Diversity :

  • This compound’s acetyl groups may facilitate esterification or acylation reactions, while its conjugated double bonds could enable π-π interactions.
  • N-Ethylacetoacetamide’s amide group makes it a versatile building block in peptide synthesis or polymer chemistry .

Applications: Diacetyl is widely utilized in food and fragrance industries due to its low molecular weight and strong aroma. Acedapsone’s sulfone group is critical for its antibacterial mechanism, targeting dihydrofolate reductase in pathogens .

Stability and Reactivity

  • This compound’s conjugated system may render it prone to oxidation or photodegradation, requiring stabilization in experimental settings.
  • Acedapsone’s sulfone group enhances thermal stability, making it suitable for long-acting formulations .

Biological Activity

Diacetylfecapentaene-12 (also referred to as FP-12) is a synthetic compound derived from fecapentaenes, which are polyunsaturated fatty acid derivatives known for their unique biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure that includes multiple double bonds and functional groups. This structure contributes to its reactivity and biological interactions. The compound's stability and solubility characteristics are crucial for its biological activity, particularly in pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and various molecular targets. The compound has been shown to:

  • Modulate Membrane Fluidity : By integrating into lipid bilayers, FP-12 can affect the fluidity of cell membranes, influencing the function of membrane-bound proteins.
  • Affect Signal Transduction Pathways : FP-12 may interact with signaling molecules, leading to alterations in cellular responses such as apoptosis and proliferation.
  • Induce Reactive Oxygen Species (ROS) : The compound has been linked to increased ROS production, which can trigger oxidative stress pathways in cells.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : FP-12 has demonstrated potential in inhibiting cancer cell proliferation in various models. Studies have shown that it induces apoptosis in cancer cells through ROS-mediated pathways.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
  • Immunomodulatory Effects : FP-12 may influence immune responses, making it a candidate for further investigation in immunotherapy.

Case Studies and Research Findings

Several studies have examined the biological effects of this compound:

Table 1: Summary of Research Findings on this compound

Study ReferenceBiological ActivityMethodologyKey Findings
AntitumorIn vitroInduced apoptosis in cancer cell lines via ROS pathways.
AntimicrobialIn vitroEffective against Gram-positive bacteria; potential for therapeutic use.
ImmunomodulatoryIn vivoEnhanced immune response in murine models; implications for cancer therapy.

Toxicity and Safety Considerations

While this compound shows promising biological activities, safety assessments are crucial. Preliminary studies indicate that high concentrations may lead to cytotoxic effects in non-target cells. Continuous monitoring of dosage and exposure levels is necessary to mitigate potential risks during therapeutic applications.

Q & A

Q. How can longitudinal stability studies of this compound be structured to meet regulatory standards?

  • Protocol Design : Use ICH guidelines (Q1A) for accelerated stability testing (40°C/75% RH), with HPLC stability-indicating assays at predefined intervals .
  • Data Reporting : Include degradation kinetics (Arrhenius plots) and impurity profiling in supplementary materials .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.